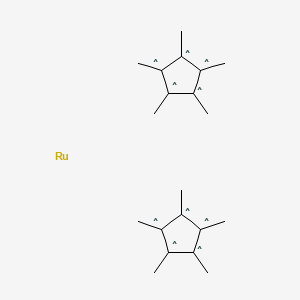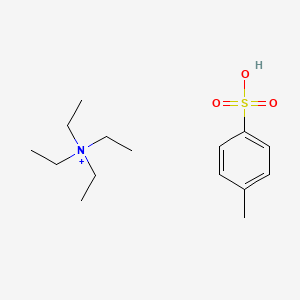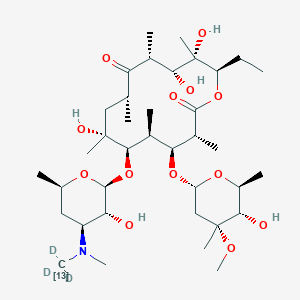
nickel;phosphanylidenenickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel;phosphanylidenenickel is a compound of significant interest in the field of chemistry due to its unique properties and potential applications. This compound is part of the broader class of nickel phosphides, which are known for their catalytic activities and electronic properties. Nickel phosphides have been extensively studied for their roles in various catalytic processes, including hydrogen evolution reactions and hydrodesulfurization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel;phosphanylidenenickel can be synthesized through several methods. One common approach involves the thermal decomposition of nickel acetate tetrahydrate in the presence of phosphine ligands. This method allows for the formation of pure-phase nickel phosphides under controlled conditions . Another method involves the direct thermal reaction of nickel nitrate hexahydrate with triphenylphosphine, which provides good control over the phase composition and size of the resulting nickel phosphide particles .
Industrial Production Methods: In industrial settings, nickel phosphides are often produced using high-temperature reduction processes. These methods typically involve the reduction of nickel salts with phosphorus-containing compounds at elevated temperatures. The resulting nickel phosphide particles are then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions: Nickel;phosphanylidenenickel undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nickel oxide and phosphorus oxides.
Reduction: Nickel phosphides can be reduced to elemental nickel and phosphorus under certain conditions.
Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products formed from these reactions include nickel oxide, elemental nickel, and various phosphorus-containing compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nickel;phosphanylidenenickel has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel;phosphanylidenenickel exerts its effects is primarily through its catalytic activity. The compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby lowering the activation energy required for the reaction to proceed. This catalytic activity is influenced by the electronic structure of the nickel phosphide, which can be tuned by modifying the composition and phase of the compound .
Comparison with Similar Compounds
Nickel;phosphanylidenenickel can be compared to other nickel phosphides, such as nickel diphosphide and nickel triphosphide. While all these compounds share similar catalytic properties, this compound is unique in its ability to form stable complexes with various ligands, which enhances its catalytic activity and selectivity . Other similar compounds include nickel carbonyl and nickel sulfide, which also exhibit catalytic properties but differ in their electronic structures and reactivity .
Properties
Molecular Formula |
HNi2P |
|---|---|
Molecular Weight |
149.369 g/mol |
IUPAC Name |
nickel;phosphanylidenenickel |
InChI |
InChI=1S/2Ni.HP/h;;1H |
InChI Key |
NVGRHDRSZABBOX-UHFFFAOYSA-N |
Canonical SMILES |
P=[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)








![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)

